COc1ccc2[nH]c(C=O)c(C)c2c1
.
Although the provided literature does not detail a specific synthesis method for 5-methoxy-2-methyl-1H-indole-3-carbaldehyde, it highlights the synthesis of several related compounds. One example is the synthesis of methyl 1-benzyl-5-methoxy-1H-indole-3-acetate (a related compound) which involves a multi-step process starting from 1,4-cyclohexanedione mono-ethylene ketal []. A similar approach could potentially be adapted for the synthesis of 5-methoxy-2-methyl-1H-indole-3-carbaldehyde, but further investigation is required to confirm its feasibility.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: